molecular formula C20H24N6OS B5504900 5,7-dimethyl-3-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine

5,7-dimethyl-3-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine

Cat. No. B5504900
M. Wt: 396.5 g/mol
InChI Key: MYPVNMYDYBFBGR-DOTOQJQBSA-N
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Description

The class of compounds to which the specified chemical belongs, pyrazolo[1,5-a]pyrimidines, has been extensively researched for their diverse chemical reactions, synthesis methods, and potential applications in medicinal chemistry due to their structural complexity and biological relevance.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines derivatives involves several strategies, including condensation reactions and multicomponent reactions, to construct the pyrazolo[1,5-a]pyrimidine ring systems. For example, derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized by the reaction of 5-amino-1H-pyrazoles with various reagents, such as β-diketones and α-cyanoaldehydes, showcasing the versatility of synthetic approaches to access this class of compounds (Elattar & El‐Mekabaty, 2021).

Molecular Structure Analysis

Molecular structure analysis of pyrazolo[1,5-a]pyrimidines, including X-ray diffraction and NMR spectroscopy, has been utilized to elucidate the configuration and conformation of newly synthesized compounds. For instance, the structural elucidation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines was achieved using NMR spectroscopy and confirmed by X-ray structure analysis, revealing detailed insights into the molecule's architecture (Chimichi et al., 1996).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, leading to a wide array of derivatives with distinct chemical properties. For example, reactions with heterocyclic amidines have led to the synthesis of novel azolo[1,5-a]pyrimidine derivatives, demonstrating the reactivity and functionalization capacity of this compound class (Elmaati, 2002).

Scientific Research Applications

Synthesis and Structural Studies

Researchers have developed methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their potential as precursors for tricyclic series with affinity for the central benzodiazepine receptor. These studies offer insights into structure-affinity relationships and provide a basis for further modifications to enhance biological activity (Bruni et al., 1993).

Biological Activities

The biological activities of pyrazolo[1,5-a]pyrimidines and related derivatives have been extensively investigated. Compounds within this class exhibit a range of activities, including antimicrobial, anti-inflammatory, and potential antitumor effects. Notably, some derivatives have shown promising antimicrobial efficiency against both gram-positive and gram-negative bacteria, highlighting their therapeutic potential (Yasser H. Zaki et al., 2016; Asmaa M. Fahim et al., 2020).

Antitumor Potential

Several studies have focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives for evaluation of their in vitro anticancer activity. These studies have identified compounds with potent cytotoxic activities against various cancer cell lines, suggesting the potential of these derivatives as antitumor agents. The structural diversity of these compounds allows for targeted modifications to enhance their efficacy and specificity (Ashraf S. Hassan et al., 2017).

Antimicrobial and Antibacterial Evaluation

The antimicrobial and antibacterial potentials of pyrazolo[1,5-a]pyrimidine derivatives have been confirmed through various studies. These compounds have been synthesized and evaluated against a range of bacterial strains, demonstrating significant inhibitory effects. Such findings underscore the utility of these derivatives in developing new antibacterial agents (Sobhi M. Gomha et al., 2015; H. Beyzaei et al., 2017).

properties

IUPAC Name

(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6OS/c1-13-5-14(2)26-19(23-13)18(6-22-26)20(27)25-8-15-3-4-17(25)10-24(7-15)9-16-11-28-12-21-16/h5-6,11-12,15,17H,3-4,7-10H2,1-2H3/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPVNMYDYBFBGR-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)N3CC4CCC3CN(C4)CC5=CSC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)N3C[C@H]4CC[C@@H]3CN(C4)CC5=CSC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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